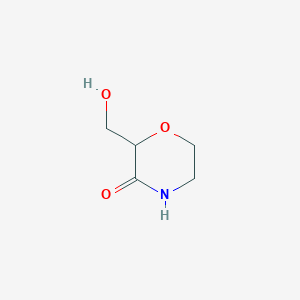
2-(Hydroxymethyl)morpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)morpholin-3-one is a chemical compound with the CAS Number: 1613260-41-5 . It has a molecular weight of 131.13 and is typically stored at room temperature . The compound is usually available in powder form .
Synthesis Analysis
The synthesis of morpholines, including this compound, often starts with 1,2-amino alcohols and their derivatives . A simple and efficient method has been developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9NO3/c7-3-4-5(8)6-1-2-9-4/h4,7H,1-3H2,(H,6,8) . This indicates that the compound contains 5 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 131.13 . The compound’s Log Kow (KOWWIN v1.67 estimate) is -2.13, its boiling point is estimated to be 326.87°C, and its melting point is estimated to be 108.77°C .Applications De Recherche Scientifique
Synthesis of Enantiomerically Pure 2-(Hydroxymethyl)morpholines
An efficient one-pot synthesis method for enantiomerically pure 2-(hydroxymethyl)morpholines has been developed. This process involves the addition of chiral β-amino alcohols to epichlorohydrin in the presence of LiClO4, leading to the formation of chloro alcohols. These intermediates are then treated with NaOMe to yield the epoxides, followed by intramolecular cyclization to produce the target compounds in good yields ranging from 57% to 77% (Breuning, Winnacker, & Steiner, 2007).
Development of Morpholine Building Blocks
Morpholine, recognized for its unique physicochemical properties, plays a crucial role in medicinal chemistry as a building block, enhancing both pharmacokinetic and pharmacodynamic attributes of pharmaceuticals. However, synthesizing enantiomerically pure morpholine building blocks remains a challenge. A study reports the synthesis of optically pure 3-hydroxymethylmorpholine building blocks and their sulfamidates, employing a stereospecific strategy from chiral pool material (Stojiljkovic et al., 2022).
Stereoselective Synthesis of Differentially Protected Morpholines
The stereoselective synthesis of differentially protected [3-(hydroxymethyl)morpholin-2-yl]methanols has been detailed, starting from chiral epoxides. A critical step in this process involves a one-pot oxazolidinone formation through intramolecular epoxide opening and simultaneous cyclization to form the morpholine ring. Selective deprotection techniques can reveal a free hydroxymethyl group at either the 2- or 3-position of the morpholine (Marlin, 2017).
Electrophilic Selenium-Induced Cyclizations
Enantiopure morpholine derivatives have been successfully synthesized through selenocyclofunctionalization of chiral 3-allyl-2-hydroxymethyl-substituted perhydro-1,3-benzoxazine derivatives. This cyclization occurs with high yields and diastereoselection. The reaction temperature, substituent structure at C-2, and the substitution pattern of the double bond can influence the regio- and stereochemistry of the final products (Pedrosa et al., 2006).
Safety and Hazards
The compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
Orientations Futures
While specific future directions for 2-(Hydroxymethyl)morpholin-3-one are not mentioned in the search results, there is ongoing research into the synthesis of morpholines and their carbonyl-containing analogs . This suggests that there may be future developments in the synthesis and application of compounds like this compound.
Propriétés
IUPAC Name |
2-(hydroxymethyl)morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-4-5(8)6-1-2-9-4/h4,7H,1-3H2,(H,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEHXLPXNGDPKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(=O)N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613260-41-5 |
Source


|
| Record name | 2-(hydroxymethyl)morpholin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(2-fluorophenoxy)acetyl]-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide](/img/structure/B2554459.png)



![N-(2,3-dichlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2554466.png)

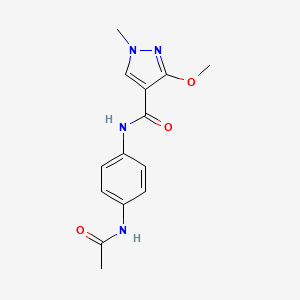
![1-allyl-4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2554469.png)
![7-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2554471.png)
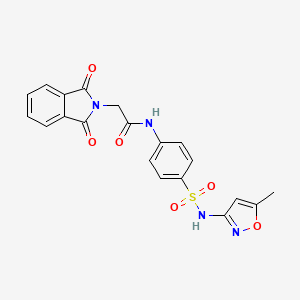
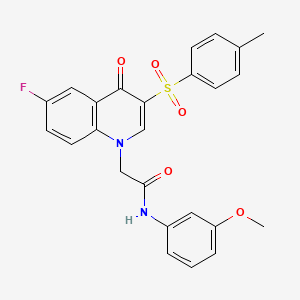
![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2554478.png)
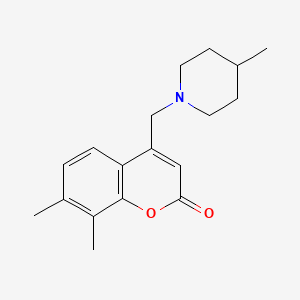
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide](/img/no-structure.png)
